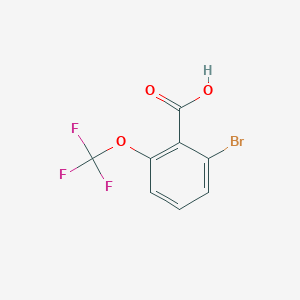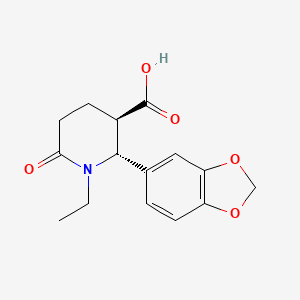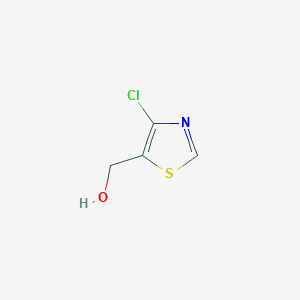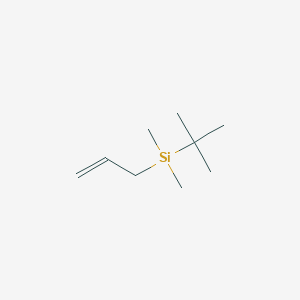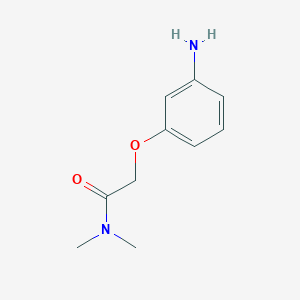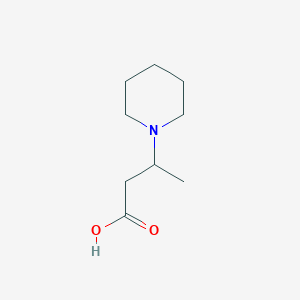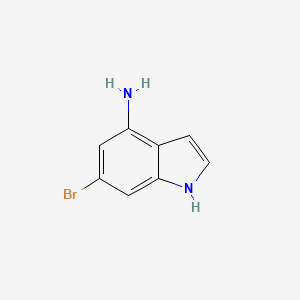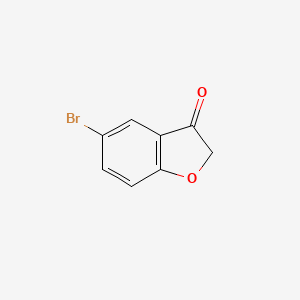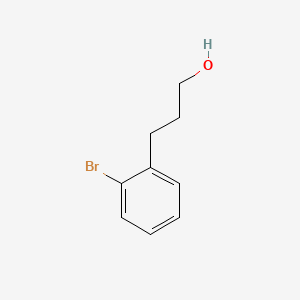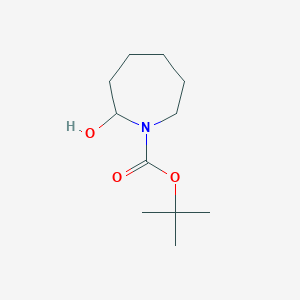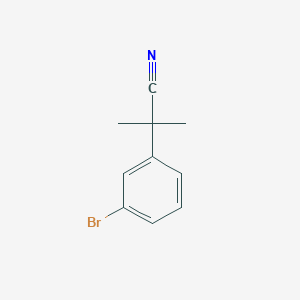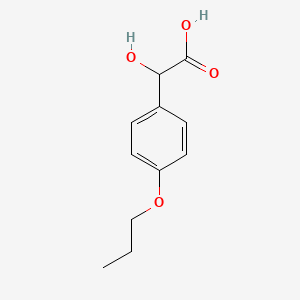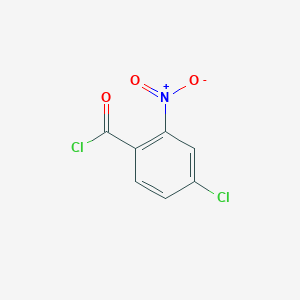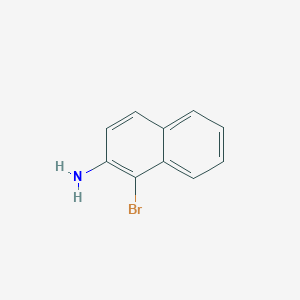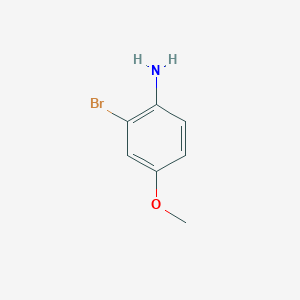
2-Bromo-4-methoxyaniline
概要
説明
2-Bromo-4-methoxyaniline is a chemical compound that has been the subject of various synthesis methods due to its potential applications in organic synthesis and pharmaceuticals. The compound consists of a bromine atom and a methoxy group attached to an aniline, which is an aromatic amine. The presence of these substituents on the benzene ring of aniline can significantly alter its chemical and physical properties, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of 2-Bromo-4-methoxyaniline has been achieved through a method involving ionic liquids, which are known for their unique properties such as low volatility and high thermal stability. This method starts with p-methoxyaniline as the precursor, which undergoes bromination to yield the desired product. The synthesis has been optimized to achieve a high yield of 98.2% and a purity of 99.5%, demonstrating the efficiency of the process. The study also explored the effects of different brominating agents, reaction temperatures, and times to refine the synthesis procedure. The use of ionic liquids not only provides a high yield but also offers environmental benefits, as they can be reused, reducing waste and the need for hazardous solvents .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methoxyaniline is characterized by the orientation of the methoxy group and the bromine atom around the phenyl ring. In related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted. The bond angles around the substituents indicate the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy group . These structural features are crucial as they influence the reactivity and interactions of the molecule in subsequent chemical reactions.
Chemical Reactions Analysis
2-Bromo-4-methoxyaniline can serve as a substrate for various chemical reactions. For instance, 1-Arylmethyl-2-(bromomethyl)aziridines can be transformed into aminopentanedinitriles, which are then used to synthesize 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones. These transformations involve a series of steps including base-induced ring opening, migration of double bonds, and treatment with sodium methoxide. The presence of the bromine and methoxy groups in the molecule plays a significant role in its reactivity, enabling the formation of these novel compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-methoxyaniline are influenced by its molecular structure. The electron-withdrawing bromine atom and the electron-donating methoxy group create a unique electronic environment within the molecule. This can affect properties such as solubility, boiling point, and melting point, as well as the compound's ability to form hydrogen bonds and engage in other non-covalent interactions. In related molecules, hydrogen bonding and halogen bonding (such as Br⋯O interactions) contribute to the formation of two-dimensional architectures in the crystal structures, which could be indicative of similar properties in 2-Bromo-4-methoxyaniline .
科学的研究の応用
Application 1: Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
- Summary of the Application : 2-Bromo-4-methoxyaniline is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent inhibitors of anaplastic lymphoma kinase (ALK) .
- Methods of Application : While the exact experimental procedures were not detailed in the source, the general process involves using 2-Bromo-4-methoxyaniline as a starting material in a multi-step synthesis to produce the final ALK inhibitor compound .
- Results or Outcomes : The synthesized ALK inhibitors could potentially be used in the treatment of cancers that exhibit ALK mutations .
Application 2: Synthesis of Rho Kinase Inhibitors
- Summary of the Application : 2-Bromo-4-methoxyaniline is also used as a reagent in the synthesis of chroman-3-amides, which are potent inhibitors of Rho kinase .
- Results or Outcomes : The synthesized Rho kinase inhibitors could potentially be used in the treatment of diseases where Rho kinase plays a key role .
Safety And Hazards
特性
IUPAC Name |
2-bromo-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAGMTVKDRIMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447662 | |
| Record name | 2-bromo-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxyaniline | |
CAS RN |
32338-02-6 | |
| Record name | 2-bromo-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

